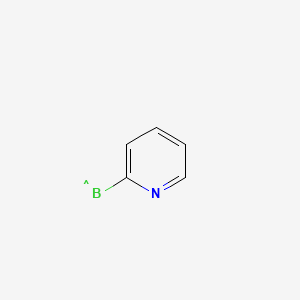
(2-Pyridyl)borane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Pyridyl)borane is an organoboron compound that features a pyridine ring bonded to a boron atom
准备方法
Synthetic Routes and Reaction Conditions: (2-Pyridyl)borane can be synthesized through several methods, with hydroboration being one of the most common routes. The addition of a boron-hydrogen bond over an alkene or alkyne to give the corresponding alkyl or alkenylborane is generally rapid . Another method involves the use of air-stable 2-pyridyl N-methyl-iminodiacetic acid (MIDA) boronate, which can be isolated in chemically pure form .
Industrial Production Methods: Industrial production of this compound typically involves scalable and environmentally friendly methods. For example, the preparation of 2-pyridyl MIDA boronates is both inexpensive and scalable, making it suitable for large-scale production .
化学反应分析
Types of Reactions: (2-Pyridyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form borane derivatives.
Substitution: this compound can participate in substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium acetate are commonly employed in Suzuki–Miyaura couplings.
Major Products: The major products formed from these reactions include various pyridine and borane derivatives, which can be further utilized in different applications.
科学研究应用
(2-Pyridyl)borane has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is utilized in the development of fluorescent probes and unnatural nucleotides.
Medicine: It plays a role in the synthesis of pharmaceuticals and natural products.
Industry: this compound is used in the production of materials and metal-complexing ligands.
作用机制
The mechanism by which (2-Pyridyl)borane exerts its effects involves its ability to act as both an electrophile and a nucleophile. In Suzuki–Miyaura coupling reactions, the compound undergoes oxidative addition with electrophilic organic groups, followed by transmetalation with nucleophilic organic groups . This dual reactivity allows for the formation of new carbon-carbon bonds, making it a valuable reagent in organic synthesis.
相似化合物的比较
Pinacol Boronic Esters: These compounds are used as replacements for unstable boronic acids in Suzuki–Miyaura couplings.
Ammonia-Borane: Known for its high hydrogen content and stability, ammonia-borane is used in hydrogen storage applications.
Uniqueness: (2-Pyridyl)borane is unique due to its stability and versatility in cross-coupling reactions. Unlike many other boron reagents, it can be isolated in a chemically pure form and is air-stable, making it easier to handle and use in various applications .
属性
CAS 编号 |
676256-58-9 |
|---|---|
分子式 |
C5H4BN |
分子量 |
88.91 g/mol |
InChI |
InChI=1S/C5H4BN/c6-5-3-1-2-4-7-5/h1-4H |
InChI 键 |
KIIUQZRLAJPUOU-UHFFFAOYSA-N |
规范 SMILES |
[B]C1=CC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B12541875.png)
![Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12541889.png)
![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butanamide](/img/structure/B12541890.png)
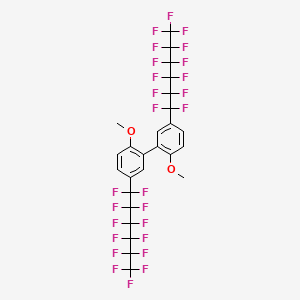
![4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane](/img/structure/B12541905.png)

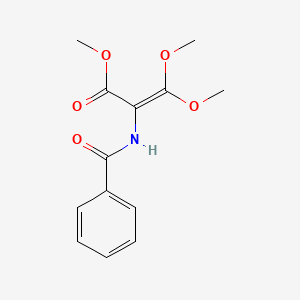
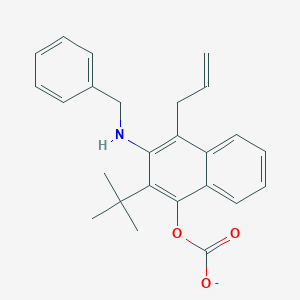

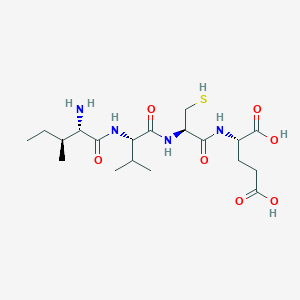
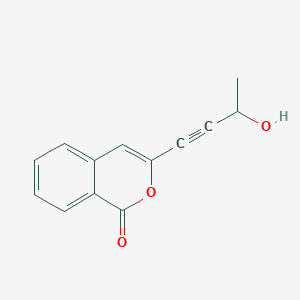
![Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone](/img/structure/B12541953.png)
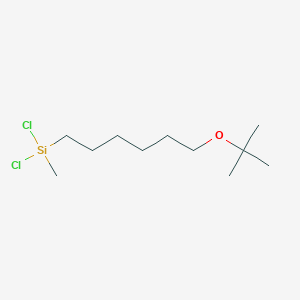
-lambda~5~-phosphane](/img/structure/B12541958.png)
